Diflunisal-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diflunisal-d3 是地氟尼柳的氘代形式,地氟尼柳是一种非甾体抗炎药 (NSAID),用于治疗轻度至中度疼痛、炎症、骨关节炎和类风湿性关节炎 。由于存在氘原子,氘代版本 this compound 通常用于科学研究以研究地氟尼柳的药代动力学和代谢,这可以通过质谱等技术提供更详细的见解。

准备方法

合成路线和反应条件

地氟尼柳可以通过多种方法合成。一种传统方法涉及从氟化苯胺开始的五步合成。这些步骤包括使用 Gomberg-Bachmann-Hey 反应进行苯基化、傅-克酰化、贝叶尔-维利格氧化、皂化,最后通过 Kolbe-Schmitt 反应使酚羧化 。另一种方法涉及使用钯-二胺配合物在 Suzuki 交叉偶联反应中进行一步合成,该反应提供 93% 的高产率 .

工业生产方法

地氟尼柳的工业生产通常遵循传统的多步合成,因为其具有已建立的方案和可扩展性。由于其效率和高产率,使用钯-二胺配合物进行一步合成也越来越受到关注 .

化学反应分析

Esterification Reactions

Diflunisal-d3 undergoes esterification with alcohols to form prodrugs or stabilized formulations:

These esters improve solubility and bioavailability while retaining anti-inflammatory activity .

Acid-Base Reactivity

The carboxylic acid group in this compound participates in pH-dependent equilibria:

-

Deprotonation occurs in basic media (pH > 4.5), forming a carboxylate anion (pKa ≈ 3.5) .

-

Protonation in acidic environments enhances gastrointestinal absorption .

The deuterium substitution minimally alters acidity compared to non-deuterated diflunisal due to the isotopic effect .

Metabolic Reactions

This compound is metabolized primarily via hepatic glucuronidation :

| Metabolic Pathway | Enzyme Involved | Metabolite Formed | Excretion Route |

|---|---|---|---|

| Glucuronidation (O-linked) | UGT1A9, UGT2B7 | This compound glucuronide | Urine (90%) |

Deuterium labeling slows metabolism slightly (isotopic effect ), increasing plasma half-life compared to non-deuterated diflunisal .

Enzyme Inhibition Mechanisms

This compound inhibits cyclooxygenase (COX) isoforms and epigenetic regulators:

Deuterium substitution does not significantly alter binding affinity but may enhance metabolic stability .

Interaction with Serum Proteins

This compound exhibits strong plasma protein binding (>99%), primarily to albumin:

| Binding Site | Affinity (Kd) | Deuterium Effect |

|---|---|---|

| Site I (Sudlow’s site) | 1.2 × 10⁻⁵ M | Slightly increased due to hydrophobic interactions |

This binding modulates its pharmacokinetics and delivery to target tissues .

Stability Under Physiological Conditions

This compound remains stable in:

-

Gastric fluid (pH 1.2) : <5% degradation over 24 hours.

Deuterium incorporation enhances resistance to enzymatic degradation compared to the non-deuterated form .

科学研究应用

Pharmacological Properties

Diflunisal is recognized for its anti-inflammatory , analgesic , and antipyretic activities. It is reported to be significantly more potent than aspirin, with studies indicating it is approximately 7.5 to 13 times more effective as an analgesic and about 1.4 times more active as an antipyretic in animal models . The compound inhibits platelet aggregation in vitro, although the concentrations required are higher compared to aspirin .

Treatment of Transthyretin Amyloidosis

Diflunisal has been investigated for its efficacy in treating transthyretin amyloidosis (ATTR), particularly wild-type transthyretin cardiac amyloidosis (ATTRwt-CM). A retrospective cohort study demonstrated that patients receiving diflunisal exhibited improved survival rates compared to those not treated with the drug. The study followed 104 patients over a median period of 3.2 years, revealing significant clinical stability and reduced mortality associated with diflunisal treatment .

| Study Parameters | Diflunisal Group (n=35) | Control Group (n=69) |

|---|---|---|

| Median Age (years) | 73.8 | 76.8 |

| Baseline BNP (pg/mL) | 335 ± 67 | 520 ± 296 |

| eGFR (mL/min/1.73m²) | 67 ± 17 | 53 ± 18 |

| Mortality Rate | Lower | Higher |

Neurological Conditions

Diflunisal has shown promise in managing neurological impairments associated with hereditary transthyretin amyloidosis (ATTRv). A randomized clinical trial indicated that diflunisal effectively slowed disease progression and improved quality of life in patients with familial amyloid polyneuropathy .

Topical Applications

Recent research has explored the potential for topical formulations of diflunisal due to its UV/VIS absorptive properties. Studies suggest that solid dispersions of diflunisal with various polymer excipients may reduce photodegradation risks when applied topically, which is critical for ensuring drug stability and efficacy in dermatological applications .

Safety Profile

While diflunisal is generally well-tolerated, some studies report adverse effects, particularly concerning renal function. In a cohort study involving patients with ATTR-CA, treatment discontinuation occurred in 40% of participants due to adverse effects, primarily renal deterioration . Careful patient selection and monitoring are essential when considering diflunisal therapy.

作用机制

Diflunisal-d3 与地氟尼柳一样,主要通过抑制环氧合酶-1 和 2 (COX-1 和 COX-2) 酶发挥作用。这种抑制导致前列腺素前体的形成减少,从而产生抗炎、止痛和退热特性 。此外,地氟尼柳稳定转甲状腺素蛋白四聚体,防止单体和二聚体的错误折叠形成心脏淀粉样蛋白沉积 .

相似化合物的比较

Diflunisal-d3 可以与其他 NSAID 和水杨酸衍生物进行比较:

阿司匹林 (乙酰水杨酸): 地氟尼柳和阿司匹林都抑制 COX 酶,但地氟尼柳的作用时间更长,胃肠道副作用更少.

地氟尼柳独特的特性,如更长的作用时间和更少的副作用,使其成为临床和研究环境中宝贵的化合物。

生物活性

Diflunisal-d3 is a deuterated form of diflunisal, a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief and to reduce inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Diflunisal exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. However, recent studies have uncovered additional mechanisms involving epigenetic regulation:

- Inhibition of p300/CBP : Diflunisal has been shown to inhibit the p300/CBP histone acetyltransferase, leading to decreased acetylation of histones and non-histone proteins. This action can suppress the growth of certain cancer cell lines, particularly those dependent on p300 for proliferation . The effective concentration range for this inhibition is comparable to plasma levels achieved after oral administration (150–350 μM) .

- Modulation of NAD+ Levels : Diflunisal has been identified as a competitive inhibitor of ACMS decarboxylase (ACMSD), which is involved in NAD+ biosynthesis. By inhibiting ACMSD, diflunisal can potentially increase NAD+ levels, suggesting a novel pathway for its biological activity .

Familial Amyloid Polyneuropathy (FAP)

A significant case study evaluated the effects of diflunisal in patients with familial amyloid polyneuropathy. In a randomized controlled trial involving 130 participants, those treated with diflunisal (250 mg twice daily) demonstrated a reduced rate of neurological impairment progression compared to placebo over two years. The Neuropathy Impairment Score (NIS+7) indicated significant preservation of quality of life in the treatment group .

ATTRwt-CM (Wild-Type Transthyretin Amyloidosis)

Another study focused on patients with ATTRwt-CM, where diflunisal treatment was associated with improved survival rates and better clinical outcomes. Among 104 patients evaluated, those receiving diflunisal showed a median survival benefit compared to those who did not receive the drug, highlighting its potential as a therapeutic agent in managing this condition .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of diflunisal and its derivatives:

| Study | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| Shirakawa et al. (2016) | Inhibition of p300/CBP | 160 μM | Effective in leukemia cell lines |

| Study on ACMSD | Modulation of NAD+ levels | 1.32 μM (derivative) | New therapeutic avenue |

| FAP Study | Reduced neurological impairment progression | N/A | Improved quality of life measures |

| ATTRwt-CM Study | Improved survival rates | N/A | Significant clinical benefits observed |

属性

分子式 |

C13H8F2O3 |

|---|---|

分子量 |

253.21 g/mol |

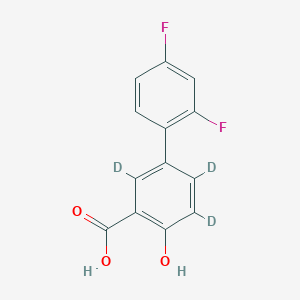

IUPAC 名称 |

2,4,5-trideuterio-3-(2,4-difluorophenyl)-6-hydroxybenzoic acid |

InChI |

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)/i1D,4D,5D |

InChI 键 |

HUPFGZXOMWLGNK-NHPOFCFZSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)F)F)[2H])C(=O)O)O)[2H] |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。